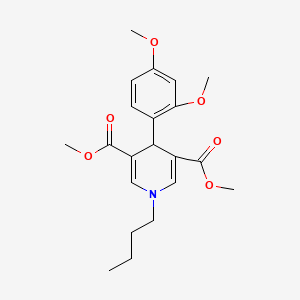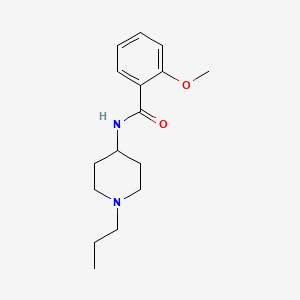
2-(4-chloro-3-methylphenoxy)-N-(2,5-difluorophenyl)acetamide
Übersicht
Beschreibung
2-(4-chloro-3-methylphenoxy)-N-(2,5-difluorophenyl)acetamide is a chemical compound that has gained considerable attention in scientific research due to its potential therapeutic applications. It is commonly referred to as AM-251 and is a selective antagonist of the cannabinoid receptor CB1.
Wissenschaftliche Forschungsanwendungen
AM-251 has been extensively studied for its potential therapeutic applications. It is a selective antagonist of the CB1 receptor, which is involved in the regulation of appetite, pain, mood, and memory. AM-251 has been shown to inhibit the effects of cannabinoids on the CB1 receptor, making it a potential treatment for obesity, drug addiction, and other disorders related to the endocannabinoid system.
Wirkmechanismus
AM-251 acts as a competitive antagonist of the CB1 receptor, blocking the effects of cannabinoids on this receptor. This results in a decrease in the activity of the endocannabinoid system, which is involved in the regulation of various physiological processes.
Biochemical and Physiological Effects:
Studies have shown that AM-251 can induce a range of biochemical and physiological effects. It has been shown to decrease food intake and body weight in animal models of obesity, suggesting that it may be a potential treatment for this condition. AM-251 has also been shown to reduce the rewarding effects of drugs of abuse, such as cocaine and heroin, indicating that it may be useful in the treatment of drug addiction.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of AM-251 is its selectivity for the CB1 receptor, which allows for more precise manipulation of the endocannabinoid system. However, one limitation of AM-251 is its limited solubility in water, which can make it difficult to administer in some experimental settings.
Zukünftige Richtungen
There are several future directions for research on AM-251. One area of interest is the potential therapeutic applications of this compound for obesity and drug addiction. Another area of research is the development of more potent and selective CB1 receptor antagonists. Additionally, there is a need for further studies on the biochemical and physiological effects of AM-251 to better understand its mechanism of action and potential therapeutic applications.
Conclusion:
In conclusion, AM-251 is a chemical compound that has gained considerable attention in scientific research due to its potential therapeutic applications. It is a selective antagonist of the CB1 receptor, which is involved in the regulation of various physiological processes. AM-251 has been shown to decrease food intake and body weight in animal models of obesity and reduce the rewarding effects of drugs of abuse, indicating that it may be useful in the treatment of these conditions. Further research is needed to fully understand the mechanism of action and potential therapeutic applications of AM-251.
Eigenschaften
IUPAC Name |
2-(4-chloro-3-methylphenoxy)-N-(2,5-difluorophenyl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClF2NO2/c1-9-6-11(3-4-12(9)16)21-8-15(20)19-14-7-10(17)2-5-13(14)18/h2-7H,8H2,1H3,(H,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLKFEIMDIQUQMR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OCC(=O)NC2=C(C=CC(=C2)F)F)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClF2NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-chloro-3-methylphenoxy)-N-(2,5-difluorophenyl)acetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![2-{[(4-chloro-3,5-dimethylphenoxy)acetyl]amino}benzamide](/img/structure/B4751030.png)
![methyl 4-chloro-3-{[N-(2-ethylphenyl)-N-(methylsulfonyl)glycyl]amino}benzoate](/img/structure/B4751036.png)


![1-{[3-(2-chlorobenzyl)-1,2,4-oxadiazol-5-yl]methyl}-3-methylpiperidine](/img/structure/B4751061.png)
![ethyl 2-{[2-cyano-3-(2-{[3-(trifluoromethyl)benzyl]oxy}phenyl)acryloyl]amino}-5-isopropyl-3-thiophenecarboxylate](/img/structure/B4751083.png)
![N-(4-fluorophenyl)-3-{[1-(2-methylphenyl)-1H-tetrazol-5-yl]thio}propanamide](/img/structure/B4751089.png)
![N-(4-chlorobenzyl)-N'-{3-[4-chloro-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propyl}thiourea](/img/structure/B4751098.png)
![2'-({[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]amino}carbonyl)-2-biphenylcarboxylic acid](/img/structure/B4751105.png)
![3-[(4-butoxy-3-nitrobenzyl)thio]-5-(4-ethoxyphenyl)-4H-1,2,4-triazole](/img/structure/B4751112.png)
![3-[2-(4-allyl-2-methoxyphenoxy)ethyl]-2-(4-chlorophenyl)-4(3H)-quinazolinone](/img/structure/B4751113.png)